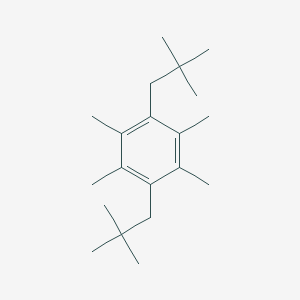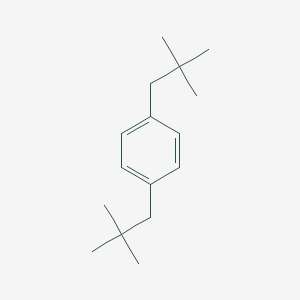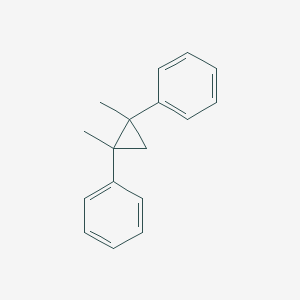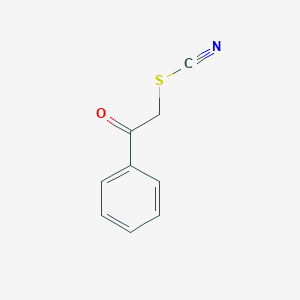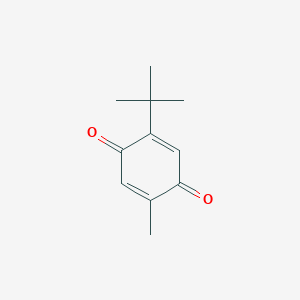
2-Tert-butyl-5-methyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-methyl-1,4-benzoquinone, also known as Tert-butylhydroquinone (TBHQ), is a synthetic antioxidant that is commonly used in the food industry to prevent the oxidation of fats and oils. It is also used in the production of polymers, resins, and other industrial products. TBHQ is a white crystalline powder that is soluble in water and ethanol. In recent years, TBHQ has gained attention in scientific research due to its potential therapeutic properties.
作用機序
TBHQ exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
TBHQ has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, TBHQ has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation, and protect against oxidative stress. TBHQ has also been shown to have a protective effect on the liver, reducing liver damage caused by toxins and alcohol.
実験室実験の利点と制限
TBHQ is a widely used antioxidant in the food industry and is generally considered safe for human consumption. However, it is important to note that high doses of TBHQ have been shown to have toxic effects in animals, including liver and kidney damage. In lab experiments, TBHQ can be used as a positive control for antioxidant activity and oxidative stress assays. However, it is important to use appropriate doses and controls to ensure accurate results.
将来の方向性
There are many potential future directions for research on TBHQ. In cancer research, TBHQ could be further studied as a potential therapeutic agent for various types of cancer. In neurodegenerative disease research, TBHQ could be studied for its potential to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. TBHQ could also be studied for its potential to improve metabolic health and prevent metabolic disorders such as diabetes and obesity. Additionally, further research could be done to explore the potential risks and benefits of TBHQ in human consumption.
合成法
TBHQ is synthesized from hydroquinone and isobutylene through a Friedel-Crafts reaction. The reaction takes place in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through recrystallization.
科学的研究の応用
TBHQ has been studied for its potential therapeutic properties in various fields of research. In cancer research, TBHQ has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, TBHQ has been shown to protect against oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. TBHQ has also been studied for its potential anti-inflammatory and immunomodulatory properties.
特性
CAS番号 |
24456-96-0 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-tert-butyl-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6H,1-4H3 |
InChIキー |
QGICJTBKXZPCRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
正規SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




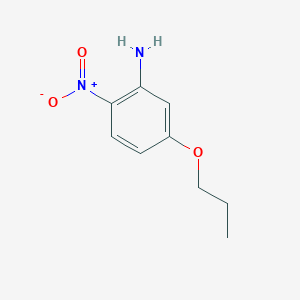
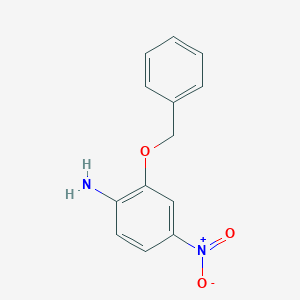

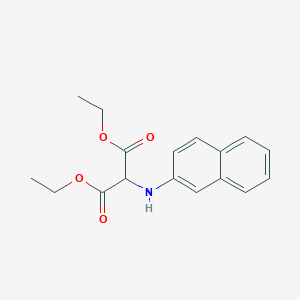
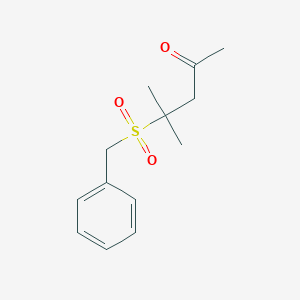
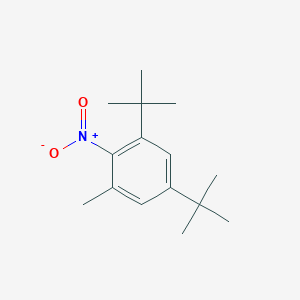
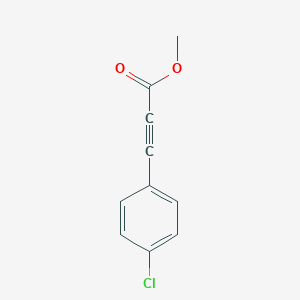
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
